4-(4-bromophenyl)butan-2-one
Overview
Description
4-(4-bromophenyl)butan-2-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanone moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)butan-2-one can be achieved through several methods. One common approach involves the bromination of phenylacetic acid followed by a series of reactions to introduce the butanone group . Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of a bromophenyl derivative with a butanone precursor under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-(4-bromophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Formation of 4-(4-Bromophenyl)butanoic acid.
Reduction: Formation of 4-(4-Bromophenyl)-2-butanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(4-bromophenyl)butan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)butan-2-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromophenol
- 4-Bromofentanyl
Comparison: 4-(4-bromophenyl)butan-2-one is unique due to its combination of a bromophenyl group and a butanone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-bromophenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQQHTLGGMFKGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359986 | |
Record name | 4-(4-BROMOPHENYL)-2-BUTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89201-84-3 | |
Record name | 4-(4-BROMOPHENYL)-2-BUTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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